molecular formula C14H20BrN3O3S B1666404 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide CAS No. 107756-30-9

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

Cat. No.: B1666404
CAS No.: 107756-30-9
M. Wt: 390.30 g/mol
InChI Key: LRFLWCZMTGTUEP-UHFFFAOYSA-N
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Description

A 61603 hydrobromide is a potent and selective agonist of the alpha 1A-adrenoceptor. This compound is known for its high affinity and selectivity towards the alpha 1A-adrenoceptor subtype, making it a valuable tool in pharmacological research. The chemical name of A 61603 hydrobromide is (S)-N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrobromide .

Biochemical Analysis

Biochemical Properties

A 61603 Hydrobromide plays a significant role in biochemical reactions by acting as an agonist for the alpha-1A adrenergic receptor. This compound is at least 35-fold more potent at alpha-1A receptors compared to alpha-1B or alpha-1D receptors . It induces dose-dependent increases in spontaneous calcium transients in rat ventricular myocytes in vitro, with an effective concentration (EC50) of 6.9 nanomolar . A 61603 Hydrobromide interacts with various enzymes and proteins, including those involved in calcium signaling pathways. The nature of these interactions involves the activation of the alpha-1A adrenergic receptor, leading to downstream signaling events that modulate cellular functions.

Cellular Effects

A 61603 Hydrobromide has profound effects on various types of cells and cellular processes. In cardiomyocytes, it stimulates calcium signaling, which is crucial for muscle contraction and overall cardiac function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in fibroblast cells transfected with alpha-1A receptors, A 61603 Hydrobromide significantly stimulates phosphoinositide hydrolysis, a key process in cell signaling . Additionally, it has been shown to reduce cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo .

Molecular Mechanism

The molecular mechanism of A 61603 Hydrobromide involves its binding to the alpha-1A adrenergic receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the stimulation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium . The activation of these pathways results in various cellular responses, including changes in gene expression and enzyme activity. A 61603 Hydrobromide is less potent in cells transfected with alpha-1B or alpha-1D receptors, highlighting its selectivity for the alpha-1A subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A 61603 Hydrobromide have been observed to change over time. The compound is stable when stored at +4°C and desiccated . Over time, it induces dose-dependent increases in calcium transients in rat ventricular myocytes, with sustained effects observed in vitro . Long-term studies have shown that A 61603 Hydrobromide can maintain its activity and induce consistent cellular responses, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of A 61603 Hydrobromide vary with different dosages in animal models. In mice, a low, subpressor dose of A 61603 Hydrobromide has been shown to induce significant changes in the cardiac metabolome, particularly in the biosynthesis of polyunsaturated fatty acids and endocannabinoids . At higher doses, the compound induces a pressor response in conscious rats, with effects observed at doses 50- to 100-fold lower than those required for phenylephrine . These findings highlight the compound’s potency and its potential for inducing both therapeutic and adverse effects at varying dosages.

Metabolic Pathways

A 61603 Hydrobromide is involved in several metabolic pathways, particularly those related to adrenergic signaling. It interacts with enzymes involved in phosphoinositide hydrolysis, leading to the production of inositol trisphosphate and diacylglycerol . These metabolites play crucial roles in calcium signaling and other cellular processes. The compound’s effects on metabolic flux and metabolite levels have been observed in various cell types, including cardiomyocytes and fibroblasts .

Transport and Distribution

Within cells and tissues, A 61603 Hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the alpha-1A adrenergic receptor ensures targeted activation of this receptor subtype, leading to localized cellular responses . The compound’s distribution within tissues is influenced by its binding affinity and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

The subcellular localization of A 61603 Hydrobromide is primarily associated with its target receptor, the alpha-1A adrenergic receptor. This receptor is predominantly localized in the plasma membrane, where it mediates the compound’s effects on cellular signaling . The activation of the receptor by A 61603 Hydrobromide leads to the recruitment of downstream signaling molecules and the initiation of cellular responses. The compound’s activity and function are closely tied to its localization within specific cellular compartments, ensuring precise modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 61603 hydrobromide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent attachment of the naphthalene moiety. The final product is obtained as a hydrobromide salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of A 61603 hydrobromide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

A 61603 hydrobromide primarily undergoes reactions typical of its functional groups, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

A 61603 hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving alpha 1A-adrenoceptor agonists.

    Biology: Employed in cellular studies to investigate the role of alpha 1A-adrenoceptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving the sympathetic nervous system, such as hypertension.

    Industry: Utilized in the development of new pharmacological agents targeting alpha 1A-adrenoceptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A 61603 hydrobromide is unique due to its high selectivity and potency for the alpha 1A-adrenoceptor subtype. This selectivity makes it a valuable tool for studying the specific roles of alpha 1A-adrenoceptors in various physiological and pathological processes .

Properties

IUPAC Name

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLWCZMTGTUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107756-30-9
Record name A 61603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 2
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 3
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 4
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 5
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Reactant of Route 6
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide

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